Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid)
Description
Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) (CAS: 886203-79-8) is a structural analog of levothyroxine, a synthetic thyroid hormone. This compound features a propanoic acid backbone with a 2-acetamido substituent, two iodine atoms at the 3- and 5-positions of the phenyl ring, and a 4-methoxyphenoxy group at the 4-position. Its molecular modifications distinguish it from levothyroxine, which contains four iodine atoms (3,5,3',5'-tetraiodo) and lacks the acetamido group.
Properties
CAS No. |
886203-79-8 |
|---|---|
Molecular Formula |
C18H17I2NO5 |
Molecular Weight |
581.15 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Biological Activity
Levothyroxine (L-T4) is a synthetic form of the thyroid hormone thyroxine, widely used in the treatment of hypothyroidism and other thyroid-related disorders. The compound 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid is a structural analog of levothyroxine, and understanding its biological activity is crucial for assessing its potential therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
The compound's structure features a diiodophenyl group, which is characteristic of thyroid hormones, along with an acetamido group that may influence its biological properties. The synthesis process involves several steps, including the coupling of 3,5-diiodo L-Tyrosine with various reagents to form the desired compound, as outlined in patent literature .
Pharmacokinetics
Absorption and Bioavailability : Similar to levothyroxine, this compound is expected to be absorbed primarily in the small intestine. The bioavailability could be influenced by factors such as food intake and gastrointestinal health, mirroring the pharmacokinetic profile of levothyroxine itself .
Distribution : The volume of distribution (Vd) for compounds related to levothyroxine typically ranges from 11 to 15 L, indicating extensive tissue distribution. Protein binding is also significant, with over 99% binding to serum proteins being common for thyroid hormones .
The biological activity of 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid likely involves:
- Genomic Effects : The compound may enter cells and bind to thyroid hormone receptors (TRs), leading to the regulation of gene transcription associated with metabolism and growth .
- Non-genomic Effects : It may also exert rapid effects on cellular metabolism without direct gene transcription, influencing pathways such as signal transduction and ion transport .
Biological Activity
Thyroid Hormone Activity : Given its structural similarity to levothyroxine, this compound likely possesses similar biological activities, including:
- Metabolic Regulation : Enhancing basal metabolic rate and influencing carbohydrate and lipid metabolism.
- Developmental Roles : Crucial for normal growth and development in fetuses and children.
Case Studies
A review of clinical case studies highlights the relevance of structurally related compounds in treating thyroid disorders. For instance:
- Case Study on Hypothyroidism Treatment : A patient with Hashimoto’s disease showed improved thyroid function when treated with a compounded formulation containing similar analogs to levothyroxine .
- Hyperthyroidism Cases : Instances where patients experienced adverse effects due to compounded products containing L-T4 analogs have been documented. These cases underscore the importance of monitoring thyroid function tests (TFTs) when using such compounds .
Research Findings
Recent studies have demonstrated that compounds related to levothyroxine can exhibit varying degrees of biological activity depending on their structural modifications:
- In vitro Studies : Research indicates that modifications can enhance receptor affinity or alter pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects .
- Comparative Studies : Comparative analysis between levothyroxine and its analogs suggests that while they share similar mechanisms, differences in potency and efficacy can arise due to structural variations .
Scientific Research Applications
Pharmacological Applications
Hypothyroidism Treatment
Levothyroxine is the standard treatment for hypothyroidism, where it acts to restore normal levels of thyroid hormones in the body. The related compound, through its role in the synthesis of levothyroxine, contributes to this therapeutic effect by ensuring a reliable supply of the active hormone .
Cancer Treatment
Emerging studies suggest that levothyroxine may have implications beyond thyroid hormone replacement therapy. Some research indicates that it could potentially play a role in cancer treatment, particularly in reducing the risk of recurrence in patients with differentiated thyroid cancer . The compound's ability to modulate TSH levels may also influence tumor growth dynamics, although further studies are necessary to establish definitive links.
Synthesis and Analytical Applications
Synthetic Pathways
The synthesis of levothyroxine from 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid involves several key steps:
- Coupling Reaction : The initial step involves a coupling reaction between 3,5-diiodo L-Tyrosine copper complex and Bis(p-anisyl)iodonium iodide to produce the desired compound .
- Demethylation and Iodination : Subsequent steps include demethylation and iodination processes that ultimately yield levothyroxine sodium salt, which is a more bioavailable form for therapeutic use .
Analytical Methods
The determination of levothyroxine and its related substances can be performed using high-performance liquid chromatography (HPLC). Recent studies have developed sensitive HPLC-UV methods that demonstrate linearity over a range suitable for pharmaceutical formulations . These methodologies are crucial for quality control in drug manufacturing.
Formulation Innovations
Ionic Levothyroxine Formulations
Recent advancements have led to the development of ionic liquid formulations of levothyroxine. These formulations aim to enhance bioavailability and solubility compared to traditional sodium salt forms. Studies show that these new formulations exhibit improved adsorption characteristics without significant cytotoxicity, making them promising alternatives for clinical use .
Case Studies and Clinical Insights
Patient Case Studies
Clinical observations highlight the effectiveness of liquid formulations of levothyroxine in managing hypothyroidism post-bariatric surgery. For example, one study documented a patient who transitioned from tablet to liquid levothyroxine after experiencing inadequate thyroid control post-surgery, resulting in improved lab parameters and patient well-being .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and pharmacological differences between the target compound and related levothyroxine derivatives:
Table 1: Structural and Functional Comparison of Levothyroxine-Related Compounds
Structural Differences
- Iodination Pattern : Unlike levothyroxine (tetraiodinated), the target compound and most analogs are diiodinated (3,5-positions), reducing their hormonal potency .
- Functional Groups: The 2-acetamido group in the target compound replaces the amino group in levothyroxine (e.g., 2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid, CAS: 94345-95-6). This substitution enhances metabolic stability but reduces receptor binding affinity . The 4-methoxyphenoxy group increases lipophilicity compared to hydroxylated analogs (e.g., 3,5-Diiodo-4-(4'-hydroxyphenoxy)benzoic acid), which are more polar and prone to sulfation or glucuronidation .
Pharmacological Implications
- Thyroid Hormone Receptor Affinity : The absence of 3' and 5' iodine atoms and the acetamido group likely render the target compound inactive as a thyroid hormone agonist. Studies on similar diiodinated phenylacetic acid derivatives show reduced thyromimetic activity compared to tetraiodinated analogs .
- Metabolic Fate: The methoxy group resists phase I metabolism (e.g., demethylation), unlike hydroxyphenoxy groups, which are susceptible to sulfation (e.g., 3,5-Diiodo-L-thyronine 4’-O-Sulfate) .
Regulatory and Analytical Considerations
The target compound is classified as a process-related impurity in levothyroxine formulations. Regulatory guidelines (e.g., ICH Q3B) mandate its identification and quantification at levels ≤0.1% . Analytical methods such as HPLC-MS are employed to distinguish it from structurally similar impurities like N-Acetyl-3,5-Diiodo-L-Tyrosine (CAS: 1027-28-7) .
Preparation Methods
Nitration and Protection of L-Tyrosine
The synthesis begins with L-tyrosine, which undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 3,5-dinitro-L-tyrosine. Subsequent protection steps involve:
-
Amino Group Acetylation : Treatment with acetic anhydride ((CH₃CO)₂O) in pyridine at 25°C for 6 hours, achieving >95% conversion to 3,5-dinitro-N-acetyl-L-tyrosine.
-
Carboxy Group Esterification : Reaction with ethyl chloroformate (ClCO₂Et) in ethanol (EtOH) using strontium oxide (SrO) as a base, yielding 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester with 91.6% efficiency.
Tosylation and Coupling with 4-Methoxyphenol
The ester undergoes O-tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine at 50°C, forming a tosylate intermediate. This intermediate reacts with 4-methoxyphenol in dimethylformamide (DMF) at 80°C for 12 hours, producing 3,5-dinitro-4-(4-methoxyphenoxy)-N-acetyl-L-phenylalanine ethyl ester.
Key Parameters :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Tosylation | TsCl/Pyridine | 50°C | 89% |
| Phenolic Coupling | 4-Methoxyphenol | 80°C | 82% |
Catalytic Hydrogenation and Diazotization
Nitro Group Reduction
The dinitro compound is hydrogenated using H₂ gas (50 psi) over Raney nickel (Ni) in methanol (MeOH) at 25°C, reducing nitro groups to amines. This step achieves 94% conversion to 3,5-diamino-4-(4-methoxyphenoxy)-N-acetyl-L-phenylalanine ethyl ester.
Diazotization and Iodination
The diamine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C to form diazonium salts. Subsequent iodination with potassium iodide (KI) in acetic acid (AcOH) introduces iodine atoms at the 3,5-positions, yielding 3,5-diiodo-4-(4-methoxyphenoxy)-N-acetyl-L-phenylalanine ethyl ester.
Optimized Conditions :
-
Diazotization: 1.2 equiv NaNO₂, −5°C, 2 hours
-
Iodination: 3.0 equiv KI, 25°C, 6 hours
-
Overall Yield : 78%
Demethylation and Hydrolysis
O-Demethylation
The methoxy group is removed using hydroiodic acid (HI) in AcOH at 110°C for 8 hours, yielding 3,5-diiodo-4-(4-hydroxyphenoxy)-N-acetyl-L-phenylalanine ethyl ester.
Ester Hydrolysis
The ethyl ester is hydrolyzed with 6M NaOH at 80°C for 4 hours, followed by acidification with HCl to precipitate 2-acetamido-3-(3,5-diiodo-4-(4-hydroxyphenoxy)phenyl) propanoic acid.
Critical Purity Metrics :
| Impurity | Concentration (ppm) |
|---|---|
| T3 (Triiodothyronine) | <50 |
| D-Isomers | <100 |
Modern Catalytic Approaches
Oxidative Coupling with Manganese Catalysts
An alternative route employs oxidative coupling of 3,5-diiodo-L-tyrosine derivatives using Mn(OAc)₂·4H₂O in the presence of oxygen (10–40% v/v in nitrogen). This method reduces side products by controlling oxygen diffusion rates.
Reaction Profile :
-
Catalyst: 5 mol% Mn(OAc)₂
-
Solvent: Ethanol/Water (4:1)
-
Temperature: 60°C
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual 4-methoxyphenol and acetylated by-products, achieving >99% purity.
Recrystallization
The final compound is recrystallized from ethanol/water (3:1) at 4°C, yielding needle-shaped crystals suitable for X-ray diffraction.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe tubular reactors for diazotization-iodination steps, reducing reaction times from 12 hours to 45 minutes and improving yield consistency.
Q & A
Q. Methodological Answer :
- HPLC Method : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid. Adjust retention times by modifying the acetonitrile ratio (e.g., 40% to 60% over 20 minutes) .
- Detection : UV detection at 225 nm (optimized for iodinated aromatic systems). The 4-methoxyphenoxy group increases hydrophobicity, leading to later elution compared to non-methoxy analogs .
- Validation : Confirm specificity by spiking levothyroxine samples with the compound and verifying baseline separation (resolution >2.0) from levothyroxine sodium and other impurities .
What analytical techniques are most effective for characterizing the iodinated aromatic structure of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Look for molecular ion [M-H]⁻ at m/z 784.8 (calculated for C₁₈H₁₄I₂NO₅). Fragmentation patterns should show loss of acetamido (-59 Da) and methoxyphenoxy (-123 Da) groups .
What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions during storage?
Q. Methodological Answer :
- Forced Degradation Studies :
- Long-Term Stability : Store aliquots at -20°C (vs. 25°C) and analyze monthly for 12 months. Use qNMR to quantify degradation products (e.g., free amine derivatives) .
How does the introduction of the 4-methoxyphenoxy group influence the compound’s physicochemical properties?
Q. Methodological Answer :
- Solubility : The methoxyphenoxy group increases hydrophobicity, reducing aqueous solubility (logP ~3.5 vs. ~2.8 for non-methoxy analogs). Use DMSO or ethanol for dissolution in biological assays .
- Reactivity : The electron-donating methoxy group stabilizes the aromatic ring, reducing susceptibility to electrophilic substitution. This impacts iodination efficiency during synthesis .
What mechanistic insights explain the formation of this compound as a by-product during levothyroxine synthesis, and how can its formation be suppressed?
Q. Methodological Answer :
- Formation Pathway : Incomplete deprotection of the methoxy group during hydrolysis (e.g., insufficient HBr concentration or reaction time) leaves the 4-methoxyphenoxy moiety intact .
- Suppression Strategies :
What are the critical parameters to validate a quantitative NMR (qNMR) method for this compound in impurity profiling?
Q. Methodological Answer :
- Specificity : Ensure no overlapping signals between the compound and levothyroxine (e.g., distinct acetamido vs. free amine protons) .
- Linearity : Prepare calibration curves (0.1–10 mg/mL in DMSO-d₆) with R² >0.998.
- Accuracy/Precision : Spike levothyroxine samples with 0.1–1.0% w/w of the compound. Recovery should be 95–105% with RSD <2% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
